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Compound of Interest

Compound Name: 6-Chloro-N-methylpyrazin-2-amine

Cat. No.: B1328755 Get Quote

An In-depth Technical Guide to 6-Chloro-N-
methylpyrazin-2-amine
For Researchers, Scientists, and Drug Development Professionals

Abstract
6-Chloro-N-methylpyrazin-2-amine is a substituted pyrazine derivative that serves as a

crucial building block in medicinal chemistry. Its structural features, particularly the reactive

chloro and methylamino groups on the pyrazine ring, make it a valuable intermediate for the

synthesis of complex heterocyclic compounds. This technical guide provides a comprehensive

overview of its chemical structure, properties, a detailed experimental protocol for its synthesis,

and its significant role as a precursor in the development of Sodium-Glucose Cotransporter 2

(SGLT2) inhibitors, a prominent class of antidiabetic drugs.

Chemical Structure and Identification
6-Chloro-N-methylpyrazin-2-amine is characterized by a pyrazine ring substituted with a

chlorine atom at position 6 and a methylamino group at position 2.

Caption: 2D Structure of 6-Chloro-N-methylpyrazin-2-amine.

Table 1: Compound Identification
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Identifier Value

IUPAC Name 6-chloro-N-methylpyrazin-2-amine

Synonyms

2-Chloro-6-(methylamino)pyrazine, (6-Chloro-

pyrazin-2-yl)-methyl-amine, 2-methylamino-6-

chloropyrazine

CAS Number 848366-38-1[1][2]

Molecular Formula C₅H₆ClN₃[1][2]

Molecular Weight 143.57 g/mol [1][2]

Canonical SMILES CNC1=NC(=CN=C1)Cl

Physicochemical Properties
The physical and chemical properties of 6-Chloro-N-methylpyrazin-2-amine are summarized

below. The predicted values are based on computational models.

Table 2: Physicochemical Data

Property Value Source

Physical State Off-white solid [2]

Melting Point 80-83 °C [1][2]

Boiling Point 250.4 ± 35.0 °C Predicted[2]

Density 1.338 ± 0.06 g/cm³ Predicted[2]

pKa 1.07 ± 0.25 Predicted[2]

Storage Temperature 2-8 °C, protect from light [1][2]

Synthesis and Experimental Protocols
The synthesis of 6-Chloro-N-methylpyrazin-2-amine is most efficiently achieved via a

nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of a readily
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available dichloropyrazine precursor with methylamine. The greater electrophilicity of the

carbon at position 2 in 2,6-dichloropyrazine facilitates selective monosubstitution.

Reaction Setup Reaction

Work-up & Purification

Dissolve 2,6-Dichloropyrazine
in solvent (e.g., THF)

Add methylamine solution
(e.g., in THF or H2O) dropwise

Inert atmosphere
(N2 or Ar) Stir at room temperature

or gentle heating
Monitor reaction
(TLC or LC-MS)

Quench with water Extract with organic
solvent (e.g., EtOAc)

Purify via column
chromatography Isolate pure product

Click to download full resolution via product page

Caption: General experimental workflow for the synthesis of 6-Chloro-N-methylpyrazin-2-
amine.

Detailed Experimental Protocol: Synthesis from 2,6-
Dichloropyrazine
This protocol describes a plausible method for the synthesis of 6-Chloro-N-methylpyrazin-2-
amine based on established procedures for similar SNAr reactions on pyrazine rings.[2][3]

Materials:

2,6-Dichloropyrazine (1.0 eq)

Methylamine solution (e.g., 40% in water or 2.0 M in THF) (1.1 - 1.5 eq)

Anhydrous Tetrahydrofuran (THF) or a polar aprotic solvent like DMF

Ethyl acetate (EtOAc)

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Brine (saturated aqueous NaCl solution)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b1328755?utm_src=pdf-body-img
https://www.benchchem.com/product/b1328755?utm_src=pdf-body
https://www.benchchem.com/product/b1328755?utm_src=pdf-body
https://www.benchchem.com/product/b1328755?utm_src=pdf-body
https://www.benchchem.com/product/b1328755?utm_src=pdf-body
https://www.benchchem.com/pdf/An_In_depth_Technical_Guide_to_2_Chloro_6_methylsulfanyl_pyrazine.pdf
https://www.benchchem.com/pdf/Synthesis_of_Substituted_Pyrazines_from_2_5_Dichloropyrazine_Application_Notes_and_Protocols.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1328755?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Silica gel for column chromatography

Hexanes and Ethyl Acetate for elution

Procedure:

Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and

under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,6-dichloropyrazine (1.0 eq) in

anhydrous THF.

Reagent Addition: Cool the solution to 0 °C using an ice bath. Add the methylamine solution

(1.1 eq) dropwise over 15-30 minutes, ensuring the internal temperature does not rise

significantly.

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture

to warm to room temperature. Stir for 12-24 hours. The reaction progress should be

monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass

Spectrometry (LC-MS) until the starting material is consumed. Gentle heating (e.g., to 40-50

°C) may be required to drive the reaction to completion.

Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a

separatory funnel and extract with ethyl acetate (3 x volumes).

Washing: Combine the organic layers and wash sequentially with water, saturated aqueous

NaHCO₃ solution, and brine.

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and

concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude

product.

Purification: Purify the crude solid by column chromatography on silica gel, eluting with a

suitable solvent system (e.g., a gradient of 10-50% ethyl acetate in hexanes) to afford the

pure 6-Chloro-N-methylpyrazin-2-amine.
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Characterization: Confirm the identity and purity of the final product using NMR, MS, and IR

spectroscopy.

Spectroscopic Profile
While specific experimental spectra for 6-Chloro-N-methylpyrazin-2-amine are not widely

published, its spectroscopic characteristics can be reliably predicted based on its structure and

data from analogous compounds.

Table 3: Predicted Spectroscopic Data

Technique Predicted Characteristics

¹H NMR

δ (ppm): ~7.7-7.9 (s, 1H, pyrazine-H), ~6.5-6.7

(s, 1H, pyrazine-H), ~5.0-5.5 (br s, 1H, N-H),

~3.0-3.1 (d, 3H, N-CH₃). Note: The N-H proton

signal may be broad and its chemical shift can

vary with concentration and solvent.

¹³C NMR
δ (ppm): ~158 (C-NH), ~150 (C-Cl), ~135 (CH),

~110 (CH), ~28 (N-CH₃).[4][5]

IR

ν (cm⁻¹): 3350-3310 (N-H stretch, single weak-

medium band for secondary amine), 2950-2850

(C-H stretch), 1600-1550 (C=N/C=C stretch of

pyrazine ring), 1335-1250 (Ar C-N stretch), 800-

700 (C-Cl stretch).

Mass Spec.

m/z: Molecular ion [M]⁺ at 143/145 (approx. 3:1

ratio due to ³⁵Cl/³⁷Cl isotopes). Key fragments

may include loss of Cl ([M-Cl]⁺), loss of CH₃

([M-CH₃]⁺), and other pyrazine ring

fragmentations.[2]

Applications in Drug Development
6-Chloro-N-methylpyrazin-2-amine is a key intermediate in the synthesis of pharmaceuticals.

[1] Its primary application is in the construction of Sodium-Glucose Cotransporter 2 (SGLT2)

inhibitors, a class of drugs used to treat type 2 diabetes mellitus. The amine and chloro
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functionalities allow for sequential chemical modifications, enabling the attachment of the

glycoside and other aryl moieties required for biological activity.

Role in SGLT2 Inhibitor Mechanism
SGLT2 is a protein located in the proximal tubules of the kidney responsible for reabsorbing

approximately 90% of the glucose filtered from the blood.[6] SGLT2 inhibitors, synthesized

using intermediates like 6-Chloro-N-methylpyrazin-2-amine, block this transporter. This

action prevents glucose from being reabsorbed back into the bloodstream and promotes its

excretion in the urine.

The resulting glucosuria leads to several therapeutic benefits:

Lowered Blood Glucose: Directly reduces hyperglycemia.[7]

Reduced Blood Pressure: Osmotic diuresis and natriuresis lead to a reduction in plasma

volume and blood pressure.[8][9]

Weight Loss: Due to the caloric loss from urinary glucose excretion.[6]

Cardio-Renal Protection: The mechanism is multifactorial, involving improved glomerular

hemodynamics, reduced oxidative stress, and beneficial metabolic shifts.[6][7]
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Caption: Mechanism of action for SGLT2 inhibitors synthesized from pyrazine intermediates.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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